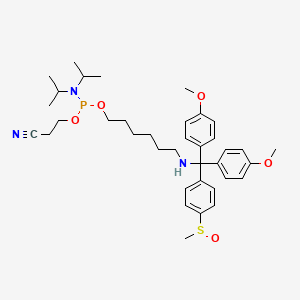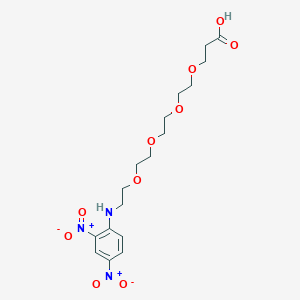
Dynarrestin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dynarrestin is a novel inhibitor of cytoplasmic dynein, a motor protein that converts chemical energy from ATP hydrolysis into mechanical work. This compound has garnered significant attention due to its ability to inhibit dynein in a reversible and specific manner without affecting ATP hydrolysis or ciliogenesis . This compound has been shown to inhibit the Hedgehog-signaling pathway and the proliferation of primary tumor cells .
Wirkmechanismus
- It rapidly inhibits endosome movement in living cells and perturbs mitosis by inducing spindle misorientation and pseudoprometaphase delay .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
Dynarrestin interacts with cytoplasmic dyneins 1 and 2, inhibiting their activity . It does this in a reversible manner, without affecting ATP hydrolysis . This interaction inhibits dynein-driven microtubule gliding in vitro .
Cellular Effects
This compound has a range of effects on cells. It rapidly and reversibly inhibits dynein-dependent processes in cells . This includes disrupting mitosis by inducing spindle orientation errors and pseudo-prometaphase delays . It also inhibits the Hedgehog-signaling pathway downstream of SUFU .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly inhibiting cytoplasmic dyneins 1 and 2 . It does this in a reversible manner, without affecting ATP hydrolysis . This results in the inhibition of dynein-driven microtubule gliding .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to be rapid and reversible
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dynarrestin umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperaturkontrollen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich eine Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen für die Großproduktion, die Sicherstellung einer gleichmäßigen Qualität und die Implementierung von Reinigungsverfahren wie Kristallisation oder Chromatographie . Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Reproduzierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dynarrestin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkung durch die spezifische Hemmung von zytoplasmatischem Dynein 1 und 2. Es bindet an Dynein und verhindert dessen Wechselwirkung mit Mikrotubuli, wodurch Dynein-getriebene Prozesse wie Mikrotubuli-Gleitbewegung und Endosomenbewegung gehemmt werden . Diese Hemmung erfolgt reversibel und beeinflusst weder die ATP-Hydrolyse noch die Ziliogenese . This compound hemmt auch den Hedgehog-Signalweg stromabwärts des SUFU-Proteins, das für die Proliferation bestimmter Tumorzellen entscheidend ist .
Wissenschaftliche Forschungsanwendungen
Dynarrestin has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ciliobrevine: Diese Verbindungen hemmen ebenfalls die Dynein-Motoraktivität, tun dies aber durch Hemmung der ATPase-Aktivität.
L455 und L557: Strukturell ähnlich wie Dynarrestin, aber weniger aktiv.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner Fähigkeit, Dynein zu hemmen, ohne die ATP-Hydrolyse oder Ziliogenese zu beeinflussen . Im Gegensatz zu anderen Dynein-Inhibitoren beeinträchtigt this compound nicht die Bildung von Zilien, was es zu einer spezifischeren und weniger toxischen Option für die Untersuchung von Dynein-bezogenen Prozessen macht .
Eigenschaften
IUPAC Name |
ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNDDDSGCMQOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Dynarrestin unique compared to other dynein inhibitors?
A1: Unlike other dynein inhibitors like Ciliobrevins, this compound inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.
Q2: How does this compound impact the Hedgehog (Hh) signaling pathway?
A2: this compound potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because this compound can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []
Q3: Beyond Hh signaling, what other cellular processes are affected by this compound?
A3: this compound's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.
Q4: Has this compound been used to study specific protein interactions?
A4: Yes, this compound has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that this compound treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []
Q5: Are there any potential applications of this compound in studying neuronal diseases?
A5: Research suggests that this compound could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of this compound on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










